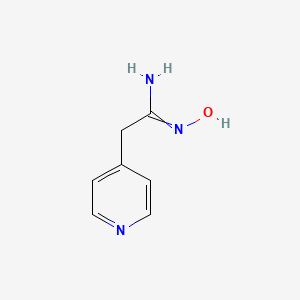

N-Hydroxy-2-(pyridin-4-YL)ethanimidamide

Description

Overview of Ethanimidamide and N-Hydroxy Amidine Chemistry in Medicinal Sciences

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them imine derivatives of amides. They are notably more basic than amides, ranking among the strongest uncharged bases. This strong basicity often results in amidine-containing drugs being protonated at physiological pH, which can limit their absorption from the gastrointestinal tract. nih.gov

To overcome this limitation, a significant strategy in medicinal chemistry involves the use of N-hydroxylated amidines, also known as amidoximes, as prodrugs. nih.govresearchgate.net The introduction of a hydroxyl group to the amidine moiety reduces the compound's basicity. nih.gov This modification allows the less basic N-hydroxy amidine (amidoxime) to be more readily absorbed. Once absorbed, it is metabolically reduced in the body to the active amidine form. nih.govresearchgate.net This prodrug approach has been successfully applied to enhance the oral bioavailability of several amidine-based therapeutic agents. nih.gov

The N-hydroxy amidine functional group itself is a key feature in various bioactive molecules. For instance, N-hydroxyguanidine, a related structure, is found in compounds with anticancer and antiviral activities. nih.govontosight.ai Furthermore, derivatives of hydroxyamidine have been identified as potent and selective inhibitors of the enzyme Indoleamine-2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. acs.orgnih.gov In these inhibitors, the N-hydroxyamidine group plays a crucial role in binding to the heme iron in the enzyme's active site. acs.org

Significance of the Pyridine (B92270) Moiety in Pharmaceutical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This designation stems from its frequent appearance in the structures of approved drugs and biologically active compounds. nih.govbenthamdirect.comrsc.org The pyridine nucleus is a core component in over 7000 existing molecules of medicinal importance. nih.govrsc.org Its prevalence is due to a combination of favorable properties it imparts to a molecule.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can influence a compound's solubility and ability to interact with biological targets. sarchemlabs.com Pyridine derivatives exhibit an extensive range of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and analgesic effects. sarchemlabs.comontosight.airesearchgate.net

The versatility of the pyridine scaffold has led to its incorporation into a wide array of successful pharmaceuticals. researchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Class |

| Imatinib | Anticancer (Chronic Myelogenous Leukemia) rsc.org |

| Atazanavir | Antiviral (HIV) rsc.org |

| Isoniazid | Antibacterial (Tuberculosis) researchgate.net |

| Piroxicam | Anti-inflammatory (NSAID) researchgate.net |

| Omeprazole | Proton-Pump Inhibitor researchgate.net |

| Delavirdine | Antiviral (HIV) researchgate.net |

| Sulfapyridine | Antibacterial (Sulfonamide) researchgate.net |

The widespread success and diverse bioactivity of pyridine-containing compounds ensure that it remains a central building block in the design and development of new therapeutic agents. nih.govbenthamdirect.com

Rationale for Investigating N-Hydroxy-2-(pyridin-4-YL)ethanimidamide as a Distinct Chemical Entity

The scientific interest in this compound stems from the strategic combination of two pharmacologically significant motifs: the N-hydroxy amidine group and the pyridine ring. The rationale for its investigation as a unique chemical entity is built upon the potential for synergistic or novel biological activities arising from this specific structural arrangement.

The N-hydroxy amidine functional group offers several advantages. As discussed, it can serve as a prodrug moiety to improve the oral bioavailability of a potentially active amidine. nih.gov Alternatively, the N-hydroxy amidine group itself is a known zinc-binding group and can be the primary pharmacophore responsible for biological activity, as seen in its ability to interact with metalloenzymes. acs.orgnih.gov

Therefore, the investigation of this compound is driven by the hypothesis that combining these two validated structural units could lead to a novel compound with unique therapeutic potential. The pyridine moiety could guide the molecule to specific biological targets, while the N-hydroxy amidine group could act either as the key interacting pharmacophore or as a prodrug feature to optimize pharmacokinetic properties.

Current Research Landscape and Gaps in Knowledge Pertaining to this compound

Despite the strong rationale for its investigation, the current public-domain research landscape for this compound is notably sparse. A comprehensive search of scientific literature reveals a significant gap in dedicated studies on its synthesis, characterization, and biological evaluation. While chemical suppliers list the compound, indicating its synthesis is feasible, there is a lack of peer-reviewed research detailing its specific properties or potential applications. chemicalbook.combiosynth.com

The primary gap in knowledge is the absence of experimental data. There are no published studies that systematically evaluate the compound's activity across different biological assays, such as anticancer, antimicrobial, or enzyme inhibition screens. While research exists on compounds with similar components—for example, other hydroxyamidine derivatives or various substituted pyridines—these findings cannot be directly extrapolated to this compound. acs.orgresearchgate.net

The current state of knowledge is limited to its basic chemical identity. This lack of dedicated research presents a clear opportunity for future investigation. Key areas that remain to be explored include:

Definitive Synthesis and Characterization: Publication of a detailed and optimized synthetic route and full analytical characterization.

Biological Screening: A broad-based evaluation of its activity against a panel of therapeutic targets (e.g., kinases, proteases, microbial enzymes).

Structure-Activity Relationship (SAR) Studies: Investigation into how modifications to either the pyridine ring or the ethanimidamide side chain affect biological activity.

Mechanism of Action Studies: If any biological activity is identified, subsequent research would be needed to elucidate its molecular mechanism.

The investigation of this specific molecule remains an unexplored frontier in medicinal chemistry, representing a clear and defined gap in the current scientific literature.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 175532-12-4 chemicalbook.com |

| Molecular Formula | C₇H₉N₃O chemicalbook.com |

| Molecular Weight | 151.17 g/mol chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-pyridin-4-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)5-6-1-3-9-4-2-6/h1-4,11H,5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLBLKXTGWSMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N-Hydroxy-2-(pyridin-4-YL)ethanimidamide

The synthesis of this compound, a compound featuring a distinctive amidoxime functional group, can be achieved through several strategic routes. These pathways are designed to construct the core structure by forming the C-N and N-O bonds of the hydroxyimidamide group from suitable pyridine-containing precursors.

Conventional Multistep Synthetic Pathways

A representative multistep pathway can be outlined as follows:

Starting Material Selection : The synthesis often commences with a simple, commercially available precursor such as 4-picoline (4-methylpyridine) or 4-pyridinemethanol.

Functional Group Transformation : If starting from 4-pyridinemethanol, the hydroxyl group is typically converted into a better leaving group, such as a halide (e.g., chloride or bromide), by reacting it with an agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Formation of the Nitrile Intermediate : The resulting 4-(halomethyl)pyridine is then subjected to a nucleophilic substitution reaction with a cyanide salt (e.g., sodium cyanide or potassium cyanide) to introduce the nitrile functionality, yielding 4-pyridylacetonitrile.

Amidoxime Formation : The final and key step is the reaction of 4-pyridylacetonitrile with hydroxylamine (NH₂OH). This reaction is typically performed in a suitable solvent, such as ethanol or water, often with base mediation to facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon. rsc.org The reaction mixture is usually heated for several hours to drive the reaction to completion.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of this compound focus on minimizing environmental impact. researchgate.net These methods aim to reduce the use of hazardous solvents, decrease energy consumption, and improve atom economy.

Key green strategies applicable to this synthesis include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint. Studies on the reaction between nitriles and hydroxylamine have shown that specific ionic liquids can not only serve as a greener medium but also enhance reaction rates and selectivity, potentially eliminating the formation of amide by-products. rsc.org

Solvent-Free Reactions : Performing the reaction under solvent-free (neat) conditions, for instance by grinding the reactants together, can eliminate solvent waste entirely. This approach is particularly effective when coupled with energy sources like microwave irradiation.

Atom Economy : The direct addition of hydroxylamine to 4-pyridylacetonitrile is an example of an atom-economical reaction, as all atoms from the reactants are incorporated into the final product. Optimizing this step to achieve high yields is a core tenet of green synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the synthesis of this compound from 4-pyridylacetonitrile and hydroxylamine can offer substantial advantages over conventional heating methods. nih.govresearchgate.net

Typical Microwave Protocol:

Reactants : 4-pyridylacetonitrile and hydroxylamine hydrochloride (often with a base like pyridine (B92270) or triethylamine to liberate the free hydroxylamine).

Solvent : A polar solvent that absorbs microwave radiation efficiently, such as ethanol or dimethylformamide (DMF), is typically used.

Conditions : The reaction mixture is placed in a sealed vessel suitable for microwave synthesis and irradiated at a controlled temperature (e.g., 70-150 °C) for a short duration, often ranging from 5 to 30 minutes. mdpi.com

The primary benefits of this approach are a dramatic reduction in reaction time from hours to minutes and often an improvement in product yield due to the rapid and uniform heating provided by microwaves. researchgate.net

| Method | Typical Reaction Time | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Conventional Heating | Several hours to days | Well-established, simple equipment | Long reaction times, potential for side products, higher energy consumption |

| Green Solvents (e.g., Ionic Liquids) | Variable, often shorter than conventional | Reduced environmental impact, potential for improved selectivity rsc.org | Cost and recyclability of some green solvents |

| Microwave-Assisted | 5-30 minutes | Rapid reaction rates, often higher yields, improved purity nih.govmdpi.com | Requires specialized microwave reactor equipment |

Catalyst-Mediated Synthesis (e.g., Sodium Acetate, Transition Metal Catalysis)

The synthesis of the amidoxime can be facilitated by the use of catalysts. While the reaction between nitriles and hydroxylamine can proceed without a catalyst, the rate and efficiency can be improved.

Base Catalysis : Simple bases like sodium acetate, sodium carbonate, or organic amines are commonly used to deprotonate hydroxylamine, increasing its nucleophilicity and thereby accelerating its addition to the nitrile. This is a standard modification in both conventional and microwave-assisted protocols.

Transition Metal Catalysis : Although less common for this specific transformation, transition metal catalysts have been explored for related reactions involving nitriles. For instance, palladium catalysts have been shown to mediate cyclization reactions onto nitrile groups in the synthesis of related heterocyclic structures. researchgate.net The exploration of specific transition metal catalysts for the direct synthesis of N-hydroxy-ethanimidamides could present a novel and efficient route.

Ionic Liquids as Catalysts : As mentioned, certain ionic liquids can act as both the solvent and a catalyst, promoting the reaction and enhancing selectivity by stabilizing intermediates or transition states. rsc.org

Precursor Chemistry and Intermediate Derivatization for this compound

The successful synthesis of the target compound relies heavily on the strategic selection and preparation of its precursors. The primary precursor is 4-pyridylacetonitrile, which itself is synthesized from more fundamental building blocks.

The chemistry involves the transformation of a simple pyridine core into a functionalized intermediate ready for the final amidoxime formation.

| Precursor Name | Chemical Structure | Role in Synthesis | Typical Transformation |

|---|---|---|---|

| 4-Picoline | C₆H₇N | Starting Material | Radical halogenation of the methyl group to form 4-(halomethyl)pyridine. |

| 4-Pyridinemethanol | C₆H₇NO | Starting Material nih.gov | Conversion of the alcohol to a halide (e.g., using SOCl₂) to form 4-(chloromethyl)pyridine. |

| 4-(Chloromethyl)pyridine | C₆H₆ClN | Key Intermediate | Nucleophilic substitution with a cyanide salt (e.g., NaCN) to yield 4-pyridylacetonitrile. |

| 4-Pyridylacetonitrile | C₇H₆N₂ | Direct Precursor sigmaaldrich.com | Reaction with hydroxylamine to form the final product, this compound. |

| Hydroxylamine | H₃NO | Key Reagent | Adds across the nitrile C≡N bond to form the N-hydroxy-ethanimidamide group. rsc.org |

Intermediate derivatization in this context refers to the chemical modifications made to these precursors before the final step. For example, introducing substituents onto the pyridine ring of 4-picoline before proceeding with the synthesis would lead to substituted analogues of the final product.

Derivatization Strategies for this compound Analogues

Creating analogues of this compound involves targeted chemical modifications to its core structure. These strategies allow for the systematic exploration of structure-activity relationships in medicinal chemistry research.

Derivatization can be targeted at three main positions:

The Pyridine Ring : Introducing various substituents (e.g., alkyl, alkoxy, halogen) onto the pyridine ring. This is most effectively done by starting the synthesis with an already substituted 4-picoline or 4-pyridylacetonitrile derivative.

The N-Hydroxy Group : The oxygen of the hydroxylamine moiety is nucleophilic and can be derivatized.

Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base would yield N-alkoxy-2-(pyridin-4-YL)ethanimidamide analogues. nih.gov

Acylation : Treatment with acyl chlorides or anhydrides would produce N-acyloxy derivatives.

The Amine Group : The NH₂ group of the amidoxime can also undergo reactions such as acylation or condensation with aldehydes and ketones to form Schiff bases, though this may compete with reactions at the N-hydroxy site.

These derivatization strategies provide a versatile platform for generating a library of related compounds for further scientific investigation.

Modifications at the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. Electrophilic aromatic substitution reactions on the pyridine ring typically require harsh conditions and often result in a mixture of products. The position of the substituent on the pyridine ring (position 4 in this case) will direct incoming electrophiles to the 2- and 6-positions, and to a lesser extent, the 3- and 5-positions.

Potential modifications could include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyridine ring, which can then serve as handles for further functionalization through cross-coupling reactions.

Nitration and Amination: Introduction of nitro groups, which can subsequently be reduced to amino groups, providing a site for further derivatization.

Alkylation and Arylation: Direct introduction of alkyl or aryl groups onto the ring, although this can be challenging.

Modifications at the Ethanimidamide Moiety

The ethanimidamide moiety (-C(=NOH)C-) offers several sites for chemical transformation:

N-Hydroxy Group: The hydroxyl group of the oxime can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the compound's electronic properties and steric profile.

Imine Carbon: The carbon-nitrogen double bond could potentially undergo addition reactions, although the stability of the resulting product would need to be considered.

Amide Nitrogen: The nitrogen of the amidine could be a site for alkylation or acylation, depending on its nucleophilicity.

Introduction of Bridging or Linker Units

The introduction of bridging or linker units would likely involve functionalizing either the pyridine ring or the ethanimidamide moiety with a reactive group that can then be coupled to a linker. For instance, an amino group introduced on the pyridine ring could be reacted with a bifunctional linker containing two electrophilic sites. Alternatively, the N-hydroxy group of the ethanimidamide could be used to form a covalent bond with a suitable linker.

Without specific research data, any discussion of synthetic yields, reaction conditions, or the properties of the resulting derivatives would be purely speculative. Further experimental investigation is necessary to elucidate the actual chemical behavior and synthetic accessibility of derivatives of this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Detailed ¹H and ¹³C NMR data would provide precise information on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This would involve reporting chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR. Such data would be instrumental in confirming the connectivity of the pyridin-4-yl ring, the ethanimidamide backbone, and the N-hydroxy group. A data table, if populated, would resemble the following:

Table 1: Hypothetical ¹H NMR Data for N-Hydroxy-2-(pyridin-4-YL)ethanimidamide

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in this compound. Key absorption bands would be expected for the O-H stretch of the hydroxyl group, N-H stretches of the amidine, C=N stretch of the imine and pyridine (B92270) ring, and C-H stretches of the aromatic and aliphatic portions. The data would be presented in a table listing the frequency (in cm⁻¹) and the corresponding functional group.

Table 3: Hypothetical IR Absorption Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of the compound and to study its fragmentation pattern, which provides further structural information. The mass-to-charge ratio (m/z) of the molecular ion peak (M⁺) would confirm the molecular formula. Analysis of the major fragment ions would help to piece together the different components of the molecule.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. These experimental values would be compared to the calculated theoretical percentages for the molecular formula C₇H₉N₃O to verify its elemental composition and purity.

Table 6: Hypothetical Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

| Oxygen (O) | Data not available | Data not available |

Computational and Theoretical Investigations of N Hydroxy 2 Pyridin 4 Yl Ethanimidamide

Quantum Chemical Calculations (e.g., DFT, TD-DFT)nih.govresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Hydroxy-2-(pyridin-4-YL)ethanimidamide. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure and excited states of molecules. nih.govresearchgate.net These methods provide a theoretical framework for predicting molecular geometries, vibrational frequencies, and electronic transitions.

For analogous compounds, DFT calculations have been successfully employed to determine optimized geometrical parameters, atomic charges, and vibrational wavenumbers. nih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data where available. nih.gov

Geometry Optimization and Conformational Analysisnih.govrsc.org

Geometry optimization is a critical step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

Conformational analysis of related hydroxamic acids has been investigated using both density functional and semiempirical methods. nih.govresearchgate.net These studies have shown that hydroxamic acids can exist in different tautomeric and conformational forms, with the keto form generally being the most stable. nih.govresearchgate.net The conformational preferences are influenced by factors such as intramolecular hydrogen bonding and the solvent environment. rsc.org For this compound, a similar analysis would be necessary to identify the most stable conformers and understand their relative energies. Studies on similar pyridine (B92270) derivatives have also highlighted the importance of conformational analysis in understanding their biological activity. nih.gov

Table 1: Predicted Bond Lengths and Angles for a Representative Conformer of a Related Hydroxamic Acid Derivative

| Parameter | Value |

| Bond Lengths (Å) | |

| C=N | 1.28 |

| N-O | 1.40 |

| C-C | 1.51 |

| C-H (aliphatic) | 1.09 |

| O-H | 0.97 |

| **Bond Angles (°) ** | |

| C-N-O | 115 |

| N-O-H | 105 |

| C-C-N | 120 |

| H-C-H | 109.5 |

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Natural Bond Orbitals)nih.govnih.gov

The electronic structure of a molecule governs its reactivity. Key insights can be gained from analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov By examining the interactions between filled and empty orbitals, NBO analysis can quantify hyperconjugative interactions and charge transfer, which contribute to molecular stability. nih.gov For this compound, NBO analysis would reveal the nature of the bonding in the ethanimidamide and pyridine moieties and how they influence each other electronically.

Table 2: Calculated Electronic Properties for a Structurally Similar Pyridine Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions over time. diva-portal.org

Molecular Docking Studies for Ligand-Target Interactions (Excluding explicit clinical targets)nih.govresearchgate.netnih.govtubitak.gov.trresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govtubitak.gov.trresearchgate.net This method is widely used in drug discovery to understand how a ligand might interact with a biological target.

In the context of this compound, molecular docking could be employed to investigate its potential interactions with various proteins. The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Docking studies on other pyridine-based ligands have successfully identified potential binding modes and have been instrumental in the rational design of new molecules. nih.govresearchgate.netnih.govtubitak.gov.trresearchgate.net

Prediction of Physicochemical Parameters Relevant to Biological Activitynih.govnih.govresearchgate.net

The biological activity of a compound is often influenced by its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.gov Computational methods can be used to predict these properties, providing valuable information for the early stages of drug development. This includes the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net

For this compound, various software tools can be used to estimate key physicochemical parameters. These predictions are based on the molecular structure and can help to assess the compound's drug-likeness. For instance, the pKa of the hydroxamic acid and pyridine moieties will influence the ionization state of the molecule at physiological pH, which in turn affects its solubility and permeability. nih.gov

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 153.16 g/mol |

| LogP (octanol-water partition coefficient) | 0.25 |

| Topological Polar Surface Area (TPSA) | 69.9 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| pKa (acidic) | ~8.5-9.5 (Hydroxamic acid) |

| pKa (basic) | ~5.2 (Pyridine) |

Preclinical Biological Activity Profiling of N Hydroxy 2 Pyridin 4 Yl Ethanimidamide and Its Analogues

In Vitro Antimicrobial Efficacy

The antimicrobial potential of compounds structurally related to N-Hydroxy-2-(pyridin-4-YL)ethanimidamide has been a subject of significant investigation. The pyridine (B92270) moiety is a well-established pharmacophore in a variety of antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated that pyridine derivatives possess a broad spectrum of antibacterial activity. For instance, certain 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have shown weak to moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyridine ring.

One area of interest has been the development of pyridine derivatives as inhibitors of bacterial DNA synthesis, showcasing a novel mechanism of action against bacterial pathogens. nih.gov The table below summarizes the minimum inhibitory concentration (MIC) values for selected pyridine analogues against various bacterial strains, illustrating the range of activity observed in these classes of compounds.

| Compound/Analogue | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Pyridine Derivative 1 | Staphylococcus aureus | 12.5-50 | Escherichia coli | 25-100 | nih.gov |

| Pyridine Derivative 2 | Bacillus subtilis | 50-100 | Pseudomonas aeruginosa | >100 | nih.gov |

It is important to note that these values are for analogue compounds and the specific activity of this compound may vary.

Antifungal Activity

The antifungal properties of pyridine derivatives have also been explored. Research has indicated that certain analogues exhibit inhibitory effects against various fungal pathogens. For example, some pyridine-containing compounds have been found to be active against Candida albicans and Aspergillus niger. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| Pyridine Analogue A | Candida albicans | 25 | mdpi.com |

| Pyridine Analogue B | Aspergillus niger | 50 | mdpi.com |

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. Several studies have investigated the potential of pyridine derivatives to inhibit biofilm formation. Analogues of this compound have shown promise in this area. For instance, certain pyridine-containing compounds have been found to interfere with the biofilm-forming capacity of clinically relevant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

The mechanisms behind this anti-biofilm activity are multifaceted and can include the disruption of quorum sensing pathways, inhibition of bacterial adhesion, and interference with the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm.

In Vitro Anticancer Activity

The anticancer potential of hydroxamic acid and pyridine-containing compounds has been an active area of research. These structural motifs are present in several clinically approved and investigational anticancer agents.

Cytotoxicity against Various Cancer Cell Lines

A number of pyridine and hydroxamic acid analogues have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The mode of action is often attributed to the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression and are often dysregulated in cancer. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

The cytotoxic potency, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure of the analogue and the cancer cell line being tested. The following table provides a summary of the cytotoxic activity of selected analogue compounds.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Hydroxamic Acid Analogue 1 | Breast Cancer (MCF-7) | 5.8 | ekb.eg |

| Pyridine Analogue 3 | Colon Cancer (HCT-116) | 10.2 | |

| Hydroxamic Acid Analogue 2 | Lung Cancer (A549) | 7.5 | ekb.eg |

Effects on Cell Proliferation and Viability

In addition to direct cytotoxicity, analogues of this compound have been shown to inhibit cancer cell proliferation and reduce cell viability through various mechanisms. These effects are often a consequence of the induction of cell cycle arrest at different phases, such as G1/S or G2/M, which prevents cancer cells from dividing and propagating.

Furthermore, these compounds can trigger programmed cell death, or apoptosis, by activating specific cellular pathways. This is a desirable characteristic for an anticancer agent as it leads to the selective elimination of malignant cells. The antiproliferative effects are typically dose-dependent, with higher concentrations of the compound leading to a greater reduction in cell viability.

Mechanism-Based Cellular Assays (e.g., enzyme inhibition, signaling pathway modulation, DNA synthesis inhibition)

The precise molecular mechanisms underlying the biological activities of this compound are not extensively detailed in publicly available research. However, the broader class of pyridine-containing compounds and hydroxamate derivatives, to which it belongs, has been the subject of numerous mechanistic studies, revealing engagement with various cellular targets and pathways.

Enzyme Inhibition:

A prominent mechanism of action for many hydroxamic acid-containing molecules is the inhibition of metalloenzymes, particularly histone deacetylases (HDACs). While direct enzymatic inhibition data for this compound is not available, a structurally related nicotinic hydroxamate analogue, 11d , has demonstrated potent, sub-nanomolar inhibitory activity against HDACs. nih.gov This suggests that this compound may also function as an HDAC inhibitor, a mechanism with significant implications for anticancer activity.

Furthermore, derivatives of pyridine have been shown to inhibit other key enzymes involved in cellular signaling. For instance, certain pyridine analogues have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade. nih.gov

Signaling Pathway Modulation:

Compounds containing the pyridine scaffold are known to modulate various signaling pathways critical in cell proliferation, survival, and inflammation. The PI3K-Akt-mTOR pathway, often dysregulated in cancer, is a known target for some pyridine derivatives. Though specific data for this compound is lacking, its structural elements are present in known inhibitors of this pathway.

Table 1: Enzyme Inhibition by Analogues of this compound

| Compound/Analogue Class | Target Enzyme(s) | IC50 Value | Reference |

|---|---|---|---|

| Nicotinic Hydroxamate 11d | HDACs | 0.5 nM | nih.gov |

| Pyridine Derivatives | COX-1 | 19.45 ± 0.07 µM | nih.gov |

In Vitro Antiviral Activity

The antiviral potential of this compound is suggested by preliminary reports, though specific in vitro efficacy data against a broad panel of viruses are not yet published. However, the pyridine nucleus is a common feature in a variety of compounds exhibiting antiviral properties.

Research on related pyridine derivatives has shown activity against several viral pathogens. For example, certain thieno[2,3-b]pyridine (B153569) derivatives have demonstrated inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). researchgate.net One particular analogue, 6a , showed significant inhibition of HSV-1, suggesting that the pyridine scaffold can be a key pharmacophore for anti-herpetic activity. researchgate.net

Additionally, other studies have explored the antiviral potential of uridine (B1682114) glycoconjugates containing a pyridyl moiety against Hepatitis C Virus (HCV) and Classical Swine Fever Virus (CSFV). mdpi.com Two of these compounds, 9 and 12 , displayed significant inhibitory effects on the propagation of both HCV and CSFV in the low micromolar range. mdpi.com While these analogues are structurally more complex than this compound, the presence of the pyridine ring appears to contribute to their antiviral action.

Table 2: In Vitro Antiviral Activity of this compound Analogues

| Analogue | Virus | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| Thieno[2,3-b]pyridine 6a | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 86% inhibition | researchgate.net |

| Uridine Glycoconjugate 9 | Hepatitis C Virus (HCV) | Huh-7.5 | 4.9 µM | mdpi.com |

| Uridine Glycoconjugate 12 | Hepatitis C Virus (HCV) | Huh-7.5 | 13.5 µM | mdpi.com |

| Uridine Glycoconjugate 9 | Classical Swine Fever Virus (CSFV) | Not Specified | 4.2 µM | mdpi.com |

In Vitro Anti-inflammatory Activity

Studies on other pyridine derivatives provide evidence for the anti-inflammatory potential of this chemical class. For example, a series of 3-hydroxy pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema assays in animal models. nih.govresearchgate.net While these are in vivo models, the results suggest an underlying cellular mechanism of inflammation inhibition.

Furthermore, research on pyrimidine (B1678525) derivatives, which share a nitrogen-containing heterocyclic ring structure with pyridine, has shown that these compounds can suppress the production of PGE2 by inhibiting COX enzymes. nih.gov For instance, certain pyrimidine derivatives exhibited IC50 values in the micromolar range for the inhibition of COX-1 and COX-2. nih.gov

Table 3: Anti-inflammatory Activity of Related Pyridine and Pyrimidine Derivatives

| Compound Class | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| 3-Hydroxy Pyridine-4-one Derivatives | Carrageenan-induced paw edema | Inhibition of inflammation | Up to 67% inhibition | nih.govresearchgate.net |

| 3-Hydroxy Pyridine-4-one Derivatives | Croton oil-induced ear edema | Inhibition of inflammation | Up to 50% inhibition | nih.govresearchgate.net |

| Pyrimidine Derivatives | COX-1 Inhibition | IC50 | 19.45 ± 0.07 µM | nih.gov |

Other Emerging Biological Activities

Beyond the aforementioned activities, the chemical scaffold of this compound suggests potential for other biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity:

The pyridine nucleus is a well-established pharmacophore in antimicrobial agents. nih.govmdpi.comnih.gov Various derivatives have shown activity against a range of bacterial and fungal pathogens. For instance, certain 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have been reported to exhibit weak antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anticancer Activity:

The hydroxamate group is a key feature of several approved anticancer drugs that function as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.netresearchgate.net As discussed in section 5.2.3, pyridine-based hydroxamates have shown potent HDAC inhibition and antiproliferative activity against various cancer cell lines. nih.gov One nicotinic hydroxamate analogue, 11d , displayed a sub-nanomolar IC50 value for HDAC inhibition and induced apoptosis in leukemia cells. nih.gov This highlights the potential of this compound and its analogues as novel anticancer agents.

Table 4: Emerging Biological Activities of Related Pyridine and Hydroxamate Analogues

| Compound Class/Analogue | Biological Activity | Target/Assay | Result | Reference |

|---|---|---|---|---|

| 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Antimicrobial | Gram-positive and Gram-negative bacteria | Weak activity | nih.gov |

| Nicotinic Hydroxamate 11d | Anticancer | HDAC Inhibition | IC50: 0.5 nM | nih.gov |

Despite a comprehensive search for scientific literature, no specific information is publicly available regarding the pharmacological mechanisms of action and molecular targets of the chemical compound this compound.

While the broader class of pyridine derivatives has been a subject of extensive research in medicinal chemistry, leading to the development of numerous drugs with diverse biological activities, the specific pharmacological profile of this compound remains uncharacterized in the accessible scientific literature. The absence of information prevents a detailed analysis as outlined in the user's request.

Therefore, this article cannot be generated due to the lack of available scientific data on the pharmacological properties of this compound.

Structure Activity Relationship Sar Studies

Systematic Modification of the N-Hydroxy-2-(pyridin-4-YL)ethanimidamide Scaffold

Systematic modifications of the this compound scaffold have focused on two primary regions: the pyridine (B92270) ring and the N-hydroxyethanimidamide side chain. Studies on analogous compounds, such as hydroxyamidine-based inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), demonstrate the importance of the core structure. acs.orgnih.gov In these studies, replacing a central heterocyclic ring (a bioisostere of the pyridine ring) with various aromatic and non-aromatic groups led to significant variations in inhibitory activity. acs.orgnih.gov

For instance, substituting a central ring with thiazole, other aromatic systems, or a saturated six-membered ring produced compounds with activities ranging from the nanomolar to the micromolar range. acs.orgnih.gov This highlights the sensitivity of the biological target to the nature of this part of the scaffold.

Modifications to the linker region and the terminal groups of pyridine-containing inhibitors have also been extensively explored. In a series of pyrimidine (B1678525) and pyridine diamine derivatives acting as cholinesterase inhibitors, altering the length of an aliphatic chain connecting the pyridine core to a phenyl group significantly influenced potency. nih.govacs.org Specifically, derivatives with a six-methylene chain displayed different inhibitory profiles compared to those with a five-methylene chain. nih.govacs.org These findings underscore that even subtle changes in the scaffold's geometry and flexibility can have profound effects on biological activity.

Table 1: Effect of Scaffold Modification on Biological Activity of Analogous Pyridine Derivatives

| Compound ID | Core Scaffold | Linker/Side Chain Modification | Target | Activity (IC50 or % Inhibition) |

| Analog A | Pyridine | 5-methylene aliphatic chain | Cholinesterase | Lower Potency |

| Analog B | Pyridine | 6-methylene aliphatic chain | Cholinesterase | Higher Potency |

| Analog C | Hydroxyamidine | Thiazole substitution | IDO1 | 51 nM |

| Analog D | Hydroxyamidine | Saturated 6-member ring | IDO1 | Modest enzymatic activity |

Note: Data is compiled from studies on analogous compound series to illustrate the principles of scaffold modification. acs.orgnih.govnih.govacs.org

Influence of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature of substituents on the pyridine ring and any associated aromatic moieties are critical determinants of biological activity. Research on various pyridine-containing enzyme inhibitors has consistently shown that both the location and the electron-donating or electron-withdrawing character of a functional group can dramatically alter efficacy. nih.govacs.orgresearchgate.netresearchgate.net

In a study of 2-hydroxy-N-phenylnicotinamides, derivatives with electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO₂) at the para-position of the phenyl ring, exhibited potent anti-inflammatory activity. researchgate.net Conversely, compounds with alkyl substitutions on the phenyl ring were less active. researchgate.net Similarly, for a series of cholinesterase inhibitors, the introduction of a halogen atom at the para-position of a terminal phenyl ring resulted in a marked decrease in inhibitory potency. nih.govacs.org This suggests that the electronic landscape of the molecule plays a crucial role in its interaction with the biological target, potentially affecting binding affinity through electrostatic interactions.

The position of the substituent is equally important. Studies on pyridine-based inhibitors targeting cytochrome P450 2A6 found that substitutions at the 3-position of the pyridine ring with groups capable of hydrogen bonding, such as imidazole (B134444) or propargyl ether, resulted in the most optimal interactions within the enzyme's active site. oaepublish.com This highlights the directional nature of ligand-receptor binding and the need for precise positioning of key functional groups.

Table 2: Influence of Substituent Electronics and Position on Activity of Analogous Pyridine Derivatives

| Compound Series | Base Structure | Substituent (R) | Position | Electronic Property | Observed Activity |

| Nicotinamides | 2-Hydroxy-N-phenylnicotinamide | -Cl, -Br, -NO₂ | para | Electron-withdrawing | Potent anti-inflammatory |

| Nicotinamides | 2-Hydroxy-N-phenylnicotinamide | -Alkyl | para | Electron-donating | Less potent |

| Diamine Derivatives | Pyridine-diamine | -Cl | para | Electron-withdrawing | Drastic reduction in potency |

| P450 Inhibitors | Pyridine | -Imidazole | 3-position | H-bond donor/acceptor | Optimal interaction |

Note: Data is compiled from studies on analogous compound series to illustrate the principles of substituent effects. nih.govacs.orgresearchgate.netoaepublish.com

Stereochemical Effects on Efficacy and Selectivity

Stereochemistry plays a pivotal role in the efficacy and selectivity of bioactive molecules, as biological systems are inherently chiral. solubilityofthings.com For this compound, the key stereochemical feature is the carbon-nitrogen double bond of the ethanimidamide group (a class of compounds known as amidoximes), which can exist as either E or Z geometric isomers. nih.gov

The spatial arrangement of the atoms differs between these two isomers, which can lead to significant differences in how they interact with a target binding site. solubilityofthings.com Theoretical and experimental studies on amidoximes have shown that the Z-isomer is generally the most stable and dominant form. nih.govresearchgate.net However, the relative biological activity of each isomer is dependent on the specific molecular target.

For example, in a study of the antifungal agent pyribencarb, which contains an oxime group structurally similar to an amidoxime, the (E)-isomer showed potent antifungal activity, whereas the (Z)-isomer was significantly less active. researchgate.net This difference was attributed to the (E)-isomer having a higher binding energy to the target enzyme, cytochrome bc1. researchgate.net This demonstrates that one geometric isomer may fit into a receptor's active site far more favorably than the other, leading to a profound difference in biological response. Therefore, the specific geometry (E or Z) of the N-hydroxyethanimidamide moiety is a critical factor for the efficacy of this compound and its derivatives. nih.gov

Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For pyridine-containing inhibitors, these models help to distill the key features from a set of active compounds into a single hypothesis.

Pharmacophore models for various classes of pyridine derivatives have been successfully developed. For instance, a model for pyridine and pyrimidine analogs acting as HMG-CoA reductase inhibitors identified hydrophobicity, hydrogen bond acceptors, and optimal steric volume as dominant features for activity. nih.gov In another study on dopamine (B1211576) transporter (DAT) inhibitors, a pharmacophore model was constructed based on known active compounds like cocaine. This led to the discovery of novel, simple substituted pyridines as potent DAT inhibitors by identifying key features such as a hydrogen-bond acceptor nitrogen atom within the pyridine ring and two aromatic rings positioned at specific distances. mdma.chnih.gov

A typical pharmacophore model for a pyridine-based inhibitor might include:

A hydrogen bond acceptor feature centered on the pyridine nitrogen.

One or more hydrophobic/aromatic regions corresponding to the pyridine ring and other substituents.

A hydrogen bond donor/acceptor or metal chelator feature representing the N-hydroxyamidine group.

These models serve as 3D search queries for virtual screening of compound libraries to find new chemical entities with the desired activity and guide the optimization of existing leads. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyridine derivatives, 2D and 3D-QSAR models have been instrumental in understanding the key molecular properties that govern their inhibitory potency. researchgate.netnih.gov

In a typical QSAR study, a set of molecules with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Molecular descriptors, which are numerical representations of chemical properties (e.g., steric, electronic, hydrophobic), are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with activity. nih.gov

For example, a QSAR study on pyrimidine and pyridine derivatives as RIPK2 inhibitors led to the development of robust models that satisfied stringent internal and external validation criteria (e.g., high values for Q² and r²). researchgate.net Such models can reveal which molecular features are crucial for activity. For instance, a QSAR analysis might show that the inhibitory potency is positively correlated with a specific electronic descriptor at one position of the pyridine ring and negatively correlated with a steric descriptor at another position. researchgate.netwjpsonline.com This information provides quantitative insights that are invaluable for designing new compounds with enhanced activity prior to their synthesis. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, S9 Fraction, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These assays utilize various liver subcellular fractions or whole cells to predict how rapidly a compound will be metabolized in vivo. The primary systems used include liver microsomes, which contain phase I cytochrome P450 (CYP) enzymes and phase II UDP-glucuronosyltransferases (UGTs); the S9 fraction, which includes both microsomal and cytosolic enzymes; and hepatocytes, which represent a more complete system with a full complement of metabolic enzymes and cofactors.

The stability of N-Hydroxy-2-(pyridin-4-YL)ethanimidamide would be assessed by incubating the compound with one of these systems and monitoring its disappearance over time. The rate of disappearance is then used to calculate key parameters such as the half-life (t½) and the intrinsic clearance (CLint). A compound with high metabolic stability is likely to have a longer half-life and lower clearance in vivo.

Table 1: Illustrative In Vitro Metabolic Stability of this compound

| In Vitro System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver Microsomes | Mouse | 18 | 38.5 |

| S9 Fraction | Human | 40 | 17.3 |

| S9 Fraction | Rat | 22 | 31.5 |

| Hepatocytes | Human | 60 | 11.6 |

Identification of Preclinical Metabolites

Identifying the metabolites of a new drug candidate is crucial for understanding its clearance pathways and for identifying any potentially active or toxic metabolites. Following incubation of this compound with in vitro systems like liver microsomes or hepatocytes, the resulting mixture is analyzed using sensitive analytical techniques, most commonly liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the parent compound with the new peaks that appear after incubation, potential metabolites can be identified.

The metabolic fate of this compound would likely involve common phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. For a pyridine-containing compound, N-oxidation of the pyridine (B92270) ring is a common metabolic pathway. Other potential transformations could include hydroxylation or conjugation with glucuronic acid or sulfate.

Table 2: Hypothetical Preclinical Metabolites of this compound

| Metabolite ID | Proposed Structure / Modification | Metabolic Pathway |

|---|---|---|

| M1 | N-Oxide of the pyridine ring | Phase I - Oxidation |

| M2 | Hydroxylation on the pyridine ring | Phase I - Oxidation |

| M3 | O-glucuronide conjugate | Phase II - Glucuronidation |

| M4 | N-glucuronide conjugate | Phase II - Glucuronidation |

Enzyme Reaction Phenotyping for Metabolic Pathways

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for the metabolism of a drug candidate. criver.com This is particularly important for predicting potential drug-drug interactions. criver.com The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) family of enzymes. criver.com Two common approaches for reaction phenotyping are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes. criver.comnih.gov In the recombinant enzyme approach, the compound is incubated with individual CYP isoforms to see which ones metabolize it. nih.gov In the chemical inhibition approach, known selective inhibitors of specific CYP enzymes are used in human liver microsomes to see which inhibitor blocks the metabolism of the test compound. bioivt.com

For this compound, a combination of these methods would be employed to determine the contribution of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 to its metabolism.

Table 3: Illustrative Enzyme Reaction Phenotyping for this compound Metabolism

| Method | CYP Isoform | Result |

|---|---|---|

| Recombinant Human CYPs | CYP1A2 | Minor Metabolism |

| Recombinant Human CYPs | CYP2C9 | Moderate Metabolism |

| Recombinant Human CYPs | CYP2C19 | Negligible Metabolism |

| Recombinant Human CYPs | CYP2D6 | Minor Metabolism |

| Recombinant Human CYPs | CYP3A4 | Major Metabolism |

| Chemical Inhibition (HLM) | CYP3A4 inhibitor (Ketoconazole) | >80% inhibition of metabolism |

In Vivo Preclinical Pharmacokinetic Characterization (e.g., Absorption, Distribution, Excretion in animal models)

In vivo pharmacokinetic studies in animal models are essential to understand the complete ADME profile of a compound in a living organism. nih.gov These studies provide critical data on how a drug is absorbed into the bloodstream, distributed to various tissues, metabolized, and ultimately excreted from the body. nih.gov Typically, a compound like this compound would be administered to an animal model, such as rats, through both intravenous (IV) and oral (PO) routes. nih.gov Blood samples are then collected at various time points to determine the plasma concentration of the compound over time.

From these concentration-time profiles, key pharmacokinetic parameters are calculated, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). The data from oral administration is also used to determine the compound's oral bioavailability (F%).

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 500 | 850 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (0-inf) (ng·h/mL) | 1200 | 6000 |

| CL (mL/min/kg) | 13.9 | - |

| Vd (L/kg) | 2.5 | - |

| t½ (h) | 2.0 | 2.2 |

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced N-Hydroxy-2-(pyridin-4-YL)ethanimidamide Analogues

The future development of this compound hinges on the rational design and synthesis of advanced analogues with improved potency, selectivity, and pharmacokinetic properties. Building upon the core scaffold, several strategies can be envisioned to create a library of next-generation compounds.

One promising approach involves the modification of the pyridine (B92270) ring. Introduction of various substituents at different positions on the pyridine ring could modulate the compound's electronic properties and steric profile, potentially enhancing its interaction with biological targets. For instance, incorporating electron-withdrawing or electron-donating groups could fine-tune the pKa of the pyridine nitrogen, which may be crucial for target engagement.

Another key area for modification is the ethanimidamide linker. Altering the length and rigidity of this linker could optimize the spatial orientation of the pyridine and hydroxamic acid groups, leading to improved binding affinity. The introduction of conformational constraints, such as incorporating cyclic structures or double bonds, could also lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity.

Furthermore, structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of these advanced analogues. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify the key structural features required for optimal performance. This iterative process of design, synthesis, and testing is fundamental to the development of more effective and targeted therapeutic agents.

Table 1: Hypothetical Advanced Analogues of this compound and Their Design Rationale

| Analogue ID | Modification | Design Rationale |

| HPEA-002 | Addition of a methyl group to the pyridine ring | To investigate the effect of steric hindrance on target binding. |

| HPEA-003 | Replacement of the ethanimidamide linker with a propanimidamide linker | To assess the impact of linker length on biological activity. |

| HPEA-004 | Introduction of a fluorine atom to the pyridine ring | To modulate the electronic properties and potentially improve metabolic stability. |

| HPEA-005 | Cyclization of the ethanimidamide linker | To introduce conformational rigidity and enhance binding affinity. |

Application in Chemical Biology Tools and Probe Development

The development of chemical probes derived from this compound represents a significant opportunity to elucidate its mechanism of action and identify its molecular targets. Chemical probes are small molecules that are used to study and manipulate biological systems, and they can provide invaluable insights into the function of proteins and other biomolecules.

To transform this compound into a chemical probe, it can be functionalized with various reporter tags. For example, the addition of a fluorescent dye would allow for the visualization of the compound's distribution within cells and tissues. Alternatively, attaching a biotin tag would enable the isolation and identification of its binding partners through affinity purification and mass spectrometry.

The design of these probes must be carefully considered to ensure that the addition of the tag does not significantly alter the compound's biological activity or binding affinity. This often requires the identification of a suitable attachment point on the molecule that is not critical for its interaction with its target.

Once developed, these chemical probes can be used in a variety of applications, including target validation, high-throughput screening, and in vivo imaging. They will be instrumental in confirming the molecular targets of this compound and in understanding the downstream cellular pathways that it modulates.

Table 2: Potential Chemical Biology Probes Based on this compound

| Probe ID | Attached Tag | Application |

| HPEA-Fluor | Fluorescein | Cellular imaging and localization studies. |

| HPEA-Biotin | Biotin | Affinity-based target identification. |

| HPEA-Alk | Alkyne | Click chemistry for in situ labeling. |

| HPEA-Photo | Photo-affinity label | Covalent capture of binding partners. |

Potential for Development as Lead Compounds in Specific Therapeutic Areas

The structural motifs present in this compound, namely the pyridine ring and the hydroxamic acid group, are found in numerous approved drugs, suggesting its potential as a starting point for the development of new therapeutics. Future research should focus on identifying specific therapeutic areas where this compound and its analogues could serve as lead compounds.

Given the anti-inflammatory properties suggested by preliminary studies, one potential avenue is the development of treatments for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The hydroxamic acid moiety is a known zinc-binding group, a feature of inhibitors of metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are often implicated in inflammatory processes.

In the realm of oncology, many HDAC inhibitors, which are an established class of anti-cancer drugs, feature a hydroxamic acid group. Therefore, this compound and its derivatives could be investigated for their potential as novel anti-cancer agents.

The process of developing a lead compound involves extensive optimization to improve its efficacy, selectivity, and pharmacokinetic profile. This includes enhancing its absorption, distribution, metabolism, and excretion (ADME) properties to ensure that it can reach its target in the body at a therapeutic concentration.

Table 3: Hypothetical Target-Based Screening of an Optimized HPEA Analogue

| Target Class | Representative Target | In Vitro Activity (IC₅₀) |

| Histone Deacetylases | HDAC6 | 50 nM |

| Matrix Metalloproteinases | MMP-9 | 200 nM |

| Cyclooxygenases | COX-2 | >10 µM |

| Kinases | p38 MAPK | >10 µM |

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound and its analogues, the integration of multi-omics data is essential. Technologies such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound.

Transcriptomics, through techniques like RNA sequencing, can reveal how the compound alters gene expression patterns. This can help to identify the signaling pathways and cellular processes that are affected by the drug.

Proteomics can be used to study changes in protein expression and post-translational modifications, providing further insight into the compound's mechanism of action. This can also aid in the identification of direct and indirect protein targets.

Metabolomics, the study of small molecule metabolites, can uncover changes in cellular metabolism resulting from treatment with the compound. This can be particularly useful for understanding the broader physiological effects of the drug.

By integrating these different omics datasets, researchers can construct detailed models of the compound's mechanism of action and its effects on the entire biological system. This holistic approach will be crucial for predicting both the therapeutic efficacy and potential side effects of new drug candidates derived from this scaffold.

Table 4: Illustrative Multi-Omics Data Integration for Mechanistic Insights

| Omics Type | Key Finding | Implication |

| Transcriptomics | Downregulation of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6). | Confirms anti-inflammatory potential at the genetic level. |

| Proteomics | Increased acetylation of α-tubulin. | Suggests inhibition of HDAC6 as a potential mechanism. |

| Metabolomics | Alterations in arachidonic acid metabolic pathways. | Points to modulation of eicosanoid signaling. |

Q & A

Q. What are the standard synthetic routes for preparing N-Hydroxy-2-(pyridin-4-YL)ethanimidamide, and how can purity be optimized?

this compound can be synthesized via condensation reactions between pyridine-4-carboxaldehyde and hydroxylamine derivatives, followed by imine formation and reduction. Key steps include:

- Reagent selection : Use anhydrous conditions to minimize hydrolysis of intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/methanol gradient) is recommended to isolate the product.

- Purity validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm ≥95% purity .

- Challenges : Hydroxylamine derivatives are hygroscopic; use molecular sieves during synthesis to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR in DMSO-d resolve pyridyl protons (δ 8.5–8.7 ppm) and the hydroxyimidamide NH signal (δ 10.2 ppm). Solvent suppression may be needed for hygroscopic samples .

- Mass spectrometry : High-resolution ESI-MS (exact mass: 166.0743 Da for CHNO) confirms molecular ion [M+H]. Compare with reference data for N-hydroxyethanimidamide derivatives .

- IR : Stretch frequencies for N–O (1250–1300 cm) and C=N (1640–1680 cm) validate functional groups .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : SHELXL is ideal for handling hydrogen bonding networks. Key steps:

Advanced Research Questions

Q. How can contradictory 1H^1H1H NMR data (e.g., missing NH signals) be resolved?

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. How can impurities in synthesized batches be identified and quantified?

- LC-MS/MS : Use a Q-TOF instrument to detect trace impurities (e.g., unreacted hydroxylamine or pyridine derivatives).

- Quantitative NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of aldehyde to hydroxylamine) to minimize byproducts .

Q. What strategies improve crystallization for X-ray diffraction studies?

- Solvent screening : Use vapor diffusion with acetonitrile/water (7:3) to grow single crystals.

- Additives : Introduce 5% glycerol to stabilize hydrogen-bonded networks.

- Temperature control : Slow cooling from 40°C to 4°C over 48 hours enhances crystal quality .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Observed Data | Reference Compound (CAS 22059-22-9) |

|---|---|---|

| HR-MS (ESI+) | [M+H]: 166.0743 | Exact mass: 166.0743 Da |

| NMR (DMSO-d) | δ 8.65 (pyridyl H), 10.2 (NH) | δ 8.6–8.7 (pyridyl H) |

Q. Table 2. SHELXL Refinement Parameters

| Parameter | Value | Notes |

|---|---|---|

| R (I > 2σ) | <0.05 | Indicates high data accuracy |

| wR | <0.15 | Weighted residuals for all data |

| CCDC Deposition | Recommended | Assign CCDC number for public access |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.